Cas no 91898-01-0 (2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one)
![2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one structure](https://it.kuujia.com/scimg/cas/91898-01-0x500.png)
91898-01-0 structure
Nome del prodotto:2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one
2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one
- 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-1,9-dihydro-6H-purin-6-one
- 6H-purin-6-one, 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-
- 2-amino-9-(2-hydroxyethoxymethyl)-8-(methylamino)-3H-purin-6-one
- 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-6,9-dihydro-1H-purin-6-one
- CHEMBL222031
- 9-((2-Hydroxyethoxy)methyl)-8-monomethylaminoguanine
- 9-[(2-Hydroxyethoxy)methyl]-2-imino-8-(methylimino)-3,7,8,9-tetrahydro-2H-purin-6-ol
- 2-amino-9-((2-hydroxyethoxy)methyl)-8-(methylamino)-1H-purin-6(9H)-one
- 91898-01-0
- 9-[(2-Hydroxyethoxy)methyl]-8-monomethylaminoguanine
- 2-amino-9-(2-hydroxyethoxymethyl)-8-(methylamino)-1H-purin-6-one
- DTXSID80919464
-
- Inchi: InChI=1S/C9H14N6O3/c1-11-9-12-5-6(13-8(10)14-7(5)17)15(9)4-18-3-2-16/h16H,2-4H2,1H3,(H,11,12)(H3,10,13,14,17)
- Chiave InChI: RMIKKWRLLOPCMC-UHFFFAOYSA-N
- Sorrisi: CNC1=NC2=C(N1COCCO)N=C(NC2=O)N
Proprietà calcolate
- Massa esatta: 254.112738
- Massa monoisotopica: 254.112738
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 349
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.2
- Superficie polare topologica: 127
Proprietà sperimentali
- Densità: 1.72
- Punto di ebollizione: 568°C at 760 mmHg
- Punto di infiammabilità: 297.3°C
- Indice di rifrazione: 1.749
2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one Letteratura correlata
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
91898-01-0 (2-amino-9-[(2-hydroxyethoxy)methyl]-8-(methylamino)-3,9-dihydro-6H-purin-6-one) Prodotti correlati
- 861324-38-1(3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid)
- 894878-97-8(2-(4-methoxyphenyl)-N-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro4.5deca-1,3-diene-8-carboxamide)
- 940995-76-6(5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester)
- 1849140-39-1((3R)-3-Amino-4,5-dimethylhexanoic acid)
- 75541-69-4(methyl 2-(2-bromobenzamido)benzoate)
- 890604-08-7(3-phenoxyphenyl piperidine-1-carboxylate)
- 941892-12-2(2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide)
- 7020-14-6(2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)-)
- 1250191-55-9(methyl 2-hydroxy-3-methylhexanoate)
- 1248297-54-2(4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
